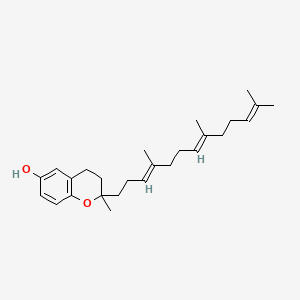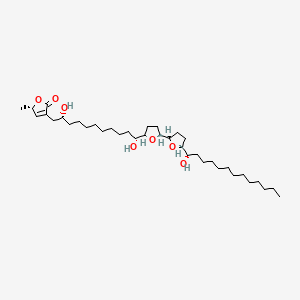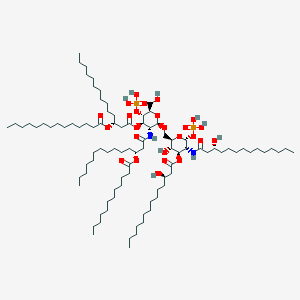
lipid A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lipid A (E. coli) is the glycolipid moiety of the lipopolysaccharide produced by E. coli. It has a role as an Escherichia coli metabolite. It is a this compound, a dodecanoate ester and a tetradecanoate ester. It is a conjugate acid of a this compound(4-) (E. coli).
This compound is the biologically active component of lipopolysaccharides. It shows strong endotoxic activity and exhibits immunogenic properties.
Aplicaciones Científicas De Investigación
Lipidomics and Biomarkers in Schizophrenia
Lipidomics, a lipid-targeted metabolomics approach, has been utilized in scientific research on diseases like schizophrenia. This approach helps in understanding the roles of lipid molecular species in health and disease and supports the identification of potential biomarkers (Sethi et al., 2017).
Nanostructured Lipid-Based Films in Biotechnology
Research on lipid-based multilayered membranes on solid supports reveals new functionalities in biotechnology. These lipid films enable enhanced release of molecules and offer new applications in biosensors, drug delivery, and gene delivery (Kang et al., 2018).
Liposome Applications
Liposomes, consisting of one or more phospholipid bilayers, have been extensively used in various scientific disciplines. They are particularly important in delivering active molecules in clinical and other applications (Akbarzadeh et al., 2013).
Lipid Droplets in Yeast Research
Lipid droplets have gained attention for their roles in lipid homeostasis. Research in yeast has been instrumental in understanding the biogenesis and metabolism of lipid droplets, with implications for lipid-associated disorders and biotechnological applications (Radulovic et al., 2013).
Lipidomics in Disease Biomarker Discovery
Lipidomics has emerged as a key tool in lipid biochemistry, clinical biomarker discovery, disease diagnosis, and understanding disease pathology. This approach is crucial for insights into lipid functions and identifying biomarkers for preventive or therapeutic programs (Zhao et al., 2014).
Advancements in Lipidomics
Lipidomics, with its growing knowledge about lipid behavior, fuels hope in precision medicine. The application of lipidomics in large cohort studies and its integration in systems biology are pivotal for diagnosing and stratifying major human diseases (O’Donnell et al., 2019).
Lipid Nanoparticles in Vaccine Delivery
Lipid nanoparticles (LNPs) have gained prominence in delivering various therapeutics, including their critical role in mRNA vaccine delivery for diseases like COVID-19. LNPs' ability to encapsulate and deliver therapeutics specifically and effectively has broadened their applications in medical practice (Tenchov et al., 2021).
Computational Simulations in Lipid Bilayer Research
Computer simulations have become important in lipid bilayer research, helping in understanding processes across cell membranes. The complexity of biomembranes and their dynamic nature make simulations a crucial tool in biophysical and medical sciences (Galeazzi et al., 2015).
Propiedades
Fórmula molecular |
C94H178N2O25P2 |
|---|---|
Peso molecular |
1798.4 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R,6R)-2-[[(2R,3R,4R,5S,6R)-3-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-4-yl] (3R)-3-hydroxytetradecanoate |
InChI |
InChI=1S/C94H178N2O25P2/c1-7-13-19-25-31-37-38-44-50-56-62-68-84(103)115-78(66-60-54-48-42-35-29-23-17-11-5)72-86(105)119-92-88(96-82(101)71-77(65-59-53-47-41-34-28-22-16-10-4)114-83(102)67-61-55-49-43-36-30-24-18-12-6)93(116-79(73-97)90(92)120-122(107,108)109)113-74-80-89(106)91(118-85(104)70-76(99)64-58-52-46-40-33-27-21-15-9-3)87(94(117-80)121-123(110,111)112)95-81(100)69-75(98)63-57-51-45-39-32-26-20-14-8-2/h75-80,87-94,97-99,106H,7-74H2,1-6H3,(H,95,100)(H,96,101)(H2,107,108,109)(H2,110,111,112)/t75-,76-,77-,78-,79-,80-,87-,88-,89-,90-,91-,92-,93-,94-/m1/s1 |
Clave InChI |
GZQKNULLWNGMCW-PWQABINMSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)O)CO)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)CO)OCC2C(C(C(C(O2)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)CO)OCC2C(C(C(C(O2)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Descripción física |
Solid |
Sinónimos |
Lipid A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



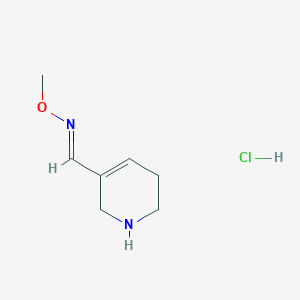
![1-(2-methoxyethyl)-3-[(E)-1-(2,3,4-trichlorophenyl)ethylideneamino]thiourea](/img/structure/B1241349.png)
![4-N-[(E)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]-5-nitropyrimidine-2,4-diamine](/img/structure/B1241350.png)
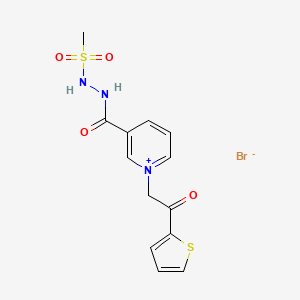
![(S)-9-Chloro-5-[p-aminomethyl-o-(carboxymethoxy)phenylcarbamoylmethyl]-6,7-dihydro-1H, 5H-pyrido[1,2,3-de]quinoxaline-2,3-dione hydrochloride](/img/structure/B1241355.png)
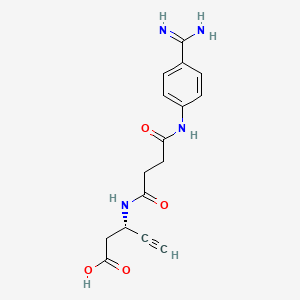
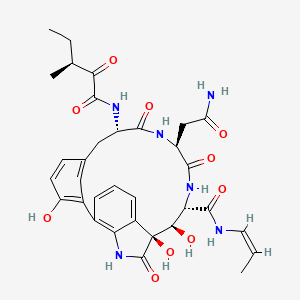
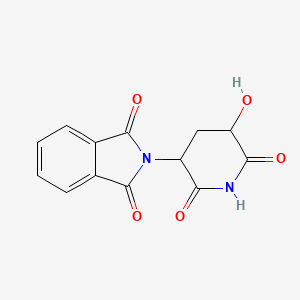
![7,8-dihydroxy-1-methoxy-3-methyl-10-oxo-1H,10H-pyrano[4,3-b]chromene-9-carboxylic acid](/img/structure/B1241364.png)
![(2E,4E,6Z)-3,7-Dimethyl-8-[(1E)-2-isopropyl-3-ethyl-2-cyclohexenylidene]-2,4,6-octatrienoic acid](/img/structure/B1241365.png)

![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-fluorophenyl)butanoic acid](/img/structure/B1241367.png)
